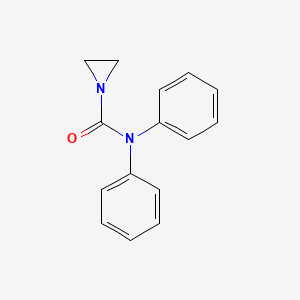![molecular formula C9H13NO B14638643 2-Isocyanatobicyclo[2.2.2]octane CAS No. 52395-93-4](/img/structure/B14638643.png)
2-Isocyanatobicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isocyanatobicyclo[2.2.2]octane is a unique organic compound characterized by its bicyclic structure. This compound is part of the bicyclo[2.2.2]octane family, which is known for its rigid and strain-free framework. The isocyanate functional group attached to the bicyclic structure makes it a valuable intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanatobicyclo[2.2.2]octane typically involves the cyclization of appropriate precursors. One common method is the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method ensures the formation of the bicyclic core with high efficiency.
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions under controlled conditions. The use of high-purity reagents and optimized reaction parameters ensures the consistent quality and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-Isocyanatobicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to amines.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Amines and related derivatives.
Substitution: Urea derivatives and other substituted products.
Aplicaciones Científicas De Investigación
2-Isocyanatobicyclo[2.2.2]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.
Mecanismo De Acción
The mechanism of action of 2-Isocyanatobicyclo[2.2.2]octane involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to interact with various molecular targets, including proteins and enzymes, leading to potential biological effects. The bicyclic structure provides a rigid framework that can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Bicyclo[1.1.1]pentane: Known for its shorter bridgehead carbon distance and higher strain.
Cubane: Exhibits unique stability issues under certain conditions.
Bicyclo[2.2.2]octane: Shares a similar core structure but lacks the isocyanate functional group.
Uniqueness: 2-Isocyanatobicyclo[2.2.2]octane stands out due to its combination of a rigid bicyclic structure and a highly reactive isocyanate group. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various industrial applications .
Propiedades
Número CAS |
52395-93-4 |
|---|---|
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
2-isocyanatobicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H13NO/c11-6-10-9-5-7-1-3-8(9)4-2-7/h7-9H,1-5H2 |
Clave InChI |
MLANGKNUMZYBFW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC1CC2N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


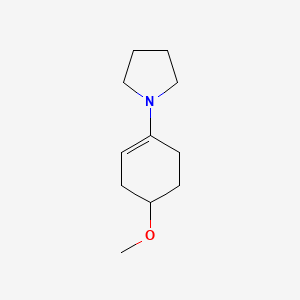
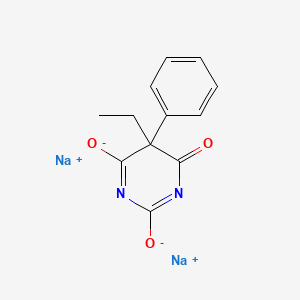
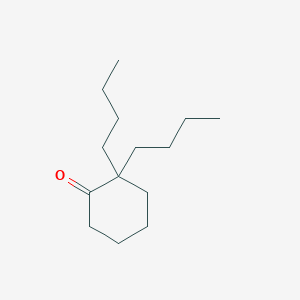
![Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]-](/img/structure/B14638583.png)
![1-[([1,1'-Biphenyl]-2-yl)oxy]butan-2-ol](/img/structure/B14638587.png)
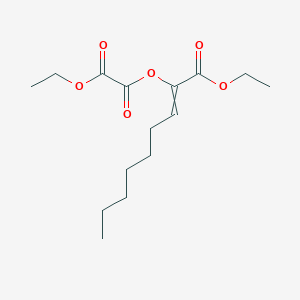
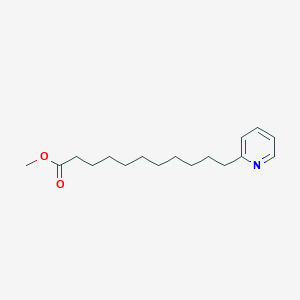
![1-Methyl-4-[(trichloromethyl)sulfonyl]benzene](/img/structure/B14638606.png)
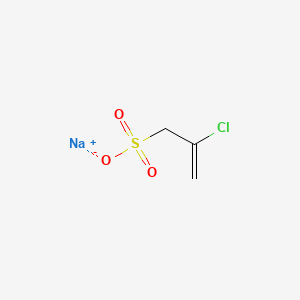
![6-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14638611.png)
![1-Ethyl-3,4-diphenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14638619.png)
![1-(4-Chlorophenyl)-2-[(2,6-dimethylpyridin-3-yl)amino]-2-oxoethyl methyl phosphate](/img/structure/B14638627.png)

